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Compound Focus: Halopemide

CAS No.: 59831-65-1

Cat. No.: S529745

Halopemide was initially investigated as an atypical antipsychotic agent. Its significance grew when it was
discovered to inhibit Phospholipase D (PLD), a finding that triggered renewed interest in PLD as a
therapeutic target. The table below outlines the key characteristics and evolution of halopemide-derived
molecules [1] [2].

Primary Cellular IC50
Compound .. -
Name Target / Key Characteristics & Significance (Isoform
Role Selectivity)
Halopemide Dual Atypical antipsychotic; starting point for modern Not specified in
PLD1/2 PLD inhibitor development [1] [2]. results (Dual
Inhibitor PLD1/2)
ML299 Dual Potent, balanced inhibitor; improved DMPK PLD1 =5.6 nM;
PLD1/2 profile and cleaner ancillary pharmacology than PLD2 =20 nM [2]
Inhibitor earlier compounds; useful for probing PLD
function in vitro and in vivo [2].
ML395 Selective Potent, >80-fold selective allosteric inhibitor; PLD2 =360 nM
PLD2 attractive DMPK and physicochemical profile; (>80-fold selective
Inhibitor used to define individual physiological roles of vs. PLD1) [1]
PLD2 [1].
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This research has therapeutic relevance. PLD signaling is implicated in various diseases, and halopemide-

derived inhibitors like ML299 and ML395 are being used as tools to investigate their role in virology (e.g.,

against influenza strains) and oncology (e.g., prostate cancer) [1] [2] [3].

Core Experimental Protocols for PLD Inhibitor

Characterization

The development and profiling of these compounds involved a standard set of experiments. Here are the key

methodologies used by researchers [1] [2]:

Assay Category Specific Assay Type Description /| Purpose

Primary & Cellular Isoenzyme Measures a compound's ability to inhibit PLD1 or

Confirmatory PLD Assay PLD2 activity in a cellular environment (e.g., using

Activity HEK-293 cells overexpressing the isoforms);
performed as single-point and concentration-
response (CRC) [2].

Biochemical Purified Enzyme Assay  Confirms direct, target-mediated inhibition by

Characterization

Pharmacological Radioligand Binding /
Profiling Ancillary
Pharmacology

Drug Metabolism & CYP450 Inhibition,

Pharmacokinetics Plasma Protein

(DMPK) Binding, Solubility,
Stability

testing compounds against purified PLD1 and
PLD2 enzymes in an exogenous system [1] [2].

Screens compounds against a panel of receptors,
transporters, and enzymes to identify off-target
activities and assess potential for side effects [1].

Evaluates compound properties critical for
research utility, including drug-drug interaction
potential, free fraction in blood, and solution
stability [1].

Mechanism of Action and Signaling Context
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The following diagram illustrates the signaling pathway influenced by halopemide-derived PLD inhibitors

and their potential downstream effects, particularly in the context of cancer research.
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This pathway highlights why PLD2 is a target in diseases like cancer. Research shows that PLD2 expression

increases with Gleason score in prostate cancer, and its inhibition can reduce cancer cell viability, colony

formation, and directional movement [3].

Key Insights for Researchers
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e Explore Modern Derivatives: For current research into selective PLD inhibition or benzamide
chemistry, the probes ML299 and ML395 are more relevant starting points than halopemide itself
due to their characterized profiles and availability through molecular libraries [1] [2].

¢ Receptor Polypharmacology in Antipsychotics: The search for improved antipsychotics continues
to focus on compounds with balanced polypharmacology. For instance, modern benzamide
derivatives are designed to act as potent D2, 5-HT1A, and 5-HT2A receptor ligands simultaneously,
aiming to maintain efficacy while minimizing side effects like catalepsy or metabolic issues [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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